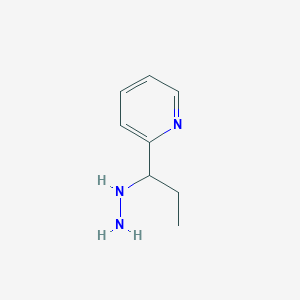![molecular formula C31H28O3Si B13145003 9,10-Anthracenedione, 2-[[[(1,1-dimethylethyl)diphenylsilyl]oxy]methyl]- CAS No. 108562-19-2](/img/structure/B13145003.png)
9,10-Anthracenedione, 2-[[[(1,1-dimethylethyl)diphenylsilyl]oxy]methyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(((tert-Butyldiphenylsilyl)oxy)methyl)anthracene-9,10-dione is a complex organic compound known for its unique chemical structure and properties. It is often used in various scientific research applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
the principles of organic synthesis, such as maintaining purity and yield, are crucial in its production .
Chemical Reactions Analysis
Types of Reactions
2-(((tert-Butyldiphenylsilyl)oxy)methyl)anthracene-9,10-dione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it into hydroquinones.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the anthracene moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions typically occur under controlled temperatures and inert atmospheres to ensure specificity and yield .
Major Products
The major products formed from these reactions include various quinones and hydroquinones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(((tert-Butyldiphenylsilyl)oxy)methyl)anthracene-9,10-dione is used in several scientific research fields:
Chemistry: It serves as a precursor in the synthesis of more complex organic molecules.
Biology: It is used in studies involving cellular respiration and oxidative stress.
Medicine: Research into its potential as an anti-cancer agent is ongoing.
Industry: It is used in the development of organic semiconductors and photovoltaic materials.
Mechanism of Action
The mechanism by which 2-(((tert-Butyldiphenylsilyl)oxy)methyl)anthracene-9,10-dione exerts its effects involves its interaction with molecular targets such as enzymes and cellular membranes. It can induce oxidative stress in cells, leading to apoptosis or programmed cell death. The pathways involved include the activation of caspases and the generation of reactive oxygen species .
Comparison with Similar Compounds
Similar Compounds
Anthracene-9,10-dione: A simpler analog without the tert-butyldiphenylsilyl group.
9,10-Dihydroxyanthracene: A reduced form of anthracene-9,10-dione.
tert-Butyldiphenylsilyl ether: A compound with a similar protective group but different core structure.
Uniqueness
What sets 2-(((tert-Butyldiphenylsilyl)oxy)methyl)anthracene-9,10-dione apart is its combination of stability and reactivity, making it a valuable compound in synthetic organic chemistry and various research applications .
Properties
CAS No. |
108562-19-2 |
|---|---|
Molecular Formula |
C31H28O3Si |
Molecular Weight |
476.6 g/mol |
IUPAC Name |
2-[[tert-butyl(diphenyl)silyl]oxymethyl]anthracene-9,10-dione |
InChI |
InChI=1S/C31H28O3Si/c1-31(2,3)35(23-12-6-4-7-13-23,24-14-8-5-9-15-24)34-21-22-18-19-27-28(20-22)30(33)26-17-11-10-16-25(26)29(27)32/h4-20H,21H2,1-3H3 |
InChI Key |
LIZNRMCBYXGARH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC3=CC4=C(C=C3)C(=O)C5=CC=CC=C5C4=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![9,9'-(5-(6-([1,1'-Biphenyl]-4-yl)-2-phenylpyrimidin-4-yl)-1,3-phenylene)bis(9H-carbazole)](/img/structure/B13144942.png)
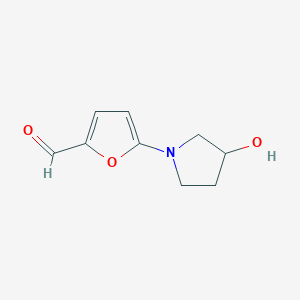
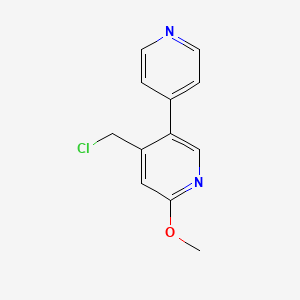
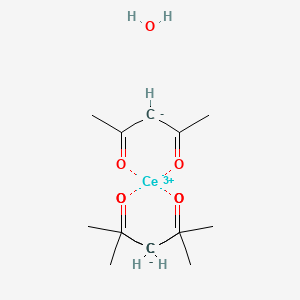
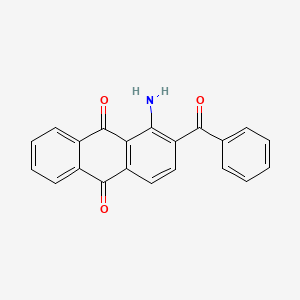
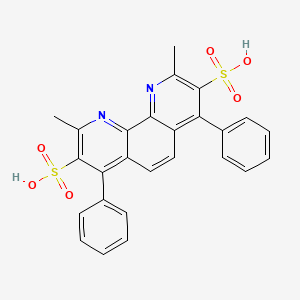
![9-Azabicyclo[3.3.1]nonanen-oxyl](/img/structure/B13144971.png)

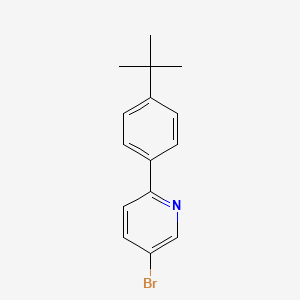
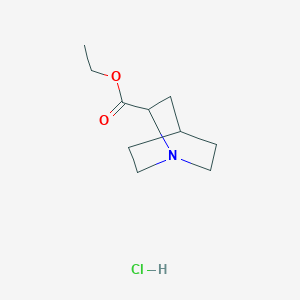
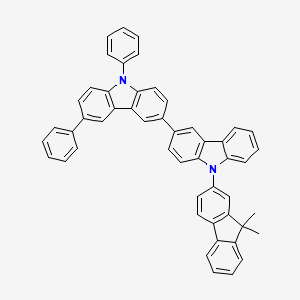
![Sodium;4,5-dihydroxy-3,6-bis[(2-sulfonatophenyl)diazenyl]naphthalene-2,7-disulfonate](/img/structure/B13144993.png)
